molecular formula C9H8N2O B8349720 3-methyl-1,6-naphthyridin-2(1H)-one

3-methyl-1,6-naphthyridin-2(1H)-one

Cat. No. B8349720
M. Wt: 160.17 g/mol
InChI Key: TUHHRVVBKDNCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604399

Procedure details

2-Hydroxy-3-methyl-1,6-naphthyridine, the tautomeric form of 3-methyl-1,6-naphthyridin-2(1H)-one, was reportedly prepared by Ogata et al. [Chem. Pharm. Bull. 20, 2264 (1972)] in two steps by first photocylization of N-(4-pyridinyl)methacrylamide to produce 1,2,3,4-tetrahydro-3-methyl-2-oxo-1,6-naphthyridine and then dehydrogenating said tetrahydro compound by heating it in acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[N:7][CH:8]=2)[N:3]=1.N1C=CC(NC(=O)C(C)=C)=CC=1>>[CH3:12][CH:11]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[N:7][CH:8]=2)[NH:3][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC2=CC=NC=C2C=C1C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(NC2=CC=NC=C2C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)NC(C(=C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(NC2=CC=NC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.